molecular formula C12H15N3 B8426010 2,5-dimethyl-4-(1-methyl-1H-imidazol-2-yl)aniline

2,5-dimethyl-4-(1-methyl-1H-imidazol-2-yl)aniline

Cat. No. B8426010
M. Wt: 201.27 g/mol
InChI Key: OJJBJDFFZAVUNP-UHFFFAOYSA-N
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Patent
US08445505B2

Procedure details

To a solution of 2-(2,5-dimethyl-4-nitrophenyl)-1H-imidazole (50 mg, 0.23 mmol) in DMF (2 mL) was added NaH (11 mg, 0.46 mmol) at 0° C. After stirring for 15 min, iodomethane (65 mg, 0.46 mmol) was added dropwise. The mixture was stirred at 0° C. for 1 hr, and quenched by adding saturated ammonium chloride aqueous solution. The mixture was extracted with ethyl acetate (3×15 mL). The organic layer was washed with brine and dried over sodium sulfate. After concentration, the residue was dissolved in methanol (10 mL). To the solution was added Pd/C (10%). The reaction mixture was degassed and purged with H2 for several times and stirred under 1 atm. hydrogen gas overnight. The mixture was filtered and concentrated to afford 2,5-dimethyl-4-(1-methyl-1H-imidazol-2-yl)aniline. ESMS m/z 202 (M+H+).
Name
2-(2,5-dimethyl-4-nitrophenyl)-1H-imidazole
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([CH3:11])=[CH:4][C:3]=1[C:12]1[NH:13][CH:14]=[CH:15][N:16]=1.[H-].[Na+].I[CH3:20]>CN(C=O)C>[CH3:11][C:5]1[CH:4]=[C:3]([C:12]2[N:13]([CH3:20])[CH:14]=[CH:15][N:16]=2)[C:2]([CH3:1])=[CH:7][C:6]=1[NH2:8] |f:1.2|

Inputs

Step One
Name
2-(2,5-dimethyl-4-nitrophenyl)-1H-imidazole
Quantity
50 mg
Type
reactant
Smiles
CC1=C(C=C(C(=C1)[N+](=O)[O-])C)C=1NC=CN1
Name
Quantity
11 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
65 mg
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding saturated ammonium chloride aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×15 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (10 mL)
ADDITION
Type
ADDITION
Details
To the solution was added Pd/C (10%)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
purged with H2 for several times
STIRRING
Type
STIRRING
Details
stirred under 1 atm. hydrogen gas overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(N)C=C(C(=C1)C=1N(C=CN1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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